Glycolate

Description

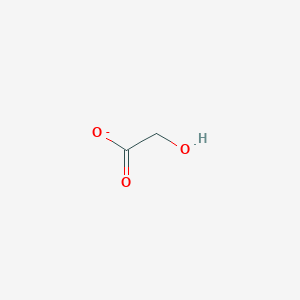

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036536 | |

| Record name | Hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-14-8 | |

| Record name | Hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of Glycolate in Photorespiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration, a metabolic pathway initiated by the oxygenase activity of RuBisCO, is intricately linked with photosynthesis in C3 plants. This process, often viewed as a wasteful diversion of fixed carbon, plays a crucial role in plant metabolism, particularly in the detoxification of 2-phosphoglycolate (B1263510) and in cellular redox homeostasis. At the heart of this pathway lies this compound, a two-carbon molecule whose production, transport, and metabolism are critical for the overall efficiency of photosynthesis and plant survival. This technical guide provides an in-depth exploration of the role of this compound in photorespiration, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated metabolic and experimental workflows.

Introduction: The Inevitability of Photorespiration

In the presence of O₂, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) can catalyze the oxygenation of Ribulose-1,5-bisphosphate (RuBP), producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the toxic two-carbon compound, 2-phosphothis compound (2-PG).[1][2][3][4] Photorespiration is the metabolic salvage pathway that converts 2-PG back into 3-PGA, recovering 75% of the carbon that would otherwise be lost.[5][6] This process, however, is energetically expensive, consuming ATP and reducing equivalents.[7][8] this compound is the first stable, dephosphorylated intermediate in this pathway and its metabolism spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[5][9][10]

The Journey of this compound: From Production to Metabolism

The metabolism of this compound is a multi-step process involving several key enzymes and transporters.

Production of this compound in the Chloroplast

The photorespiratory pathway begins in the chloroplast with the formation of 2-phosphothis compound. This is then rapidly dephosphorylated to this compound by the enzyme 2-phosphothis compound phosphatase (PGP) .[1][2]

-

Enzyme: 2-Phosphothis compound Phosphatase (PGP)

-

Reaction: 2-Phosphothis compound + H₂O → this compound + Phosphate (B84403)

This initial step is crucial for preventing the accumulation of 2-PG, which is a potent inhibitor of several Calvin-Benson cycle enzymes.[1][2]

Transport of this compound to the Peroxisome

This compound is then transported out of the chloroplast and into the peroxisome. This transport is mediated by specific protein transporters located in the chloroplast envelope.[11] A key transporter identified is PLGG1, a plastidial this compound/glycerate transporter.[12][13]

Oxidation of this compound in the Peroxisome

Inside the peroxisome, this compound is oxidized to glyoxylate (B1226380) by This compound oxidase (GOX) , an FMN-dependent enzyme.[5][9][10] This reaction consumes O₂ and produces hydrogen peroxide (H₂O₂).[6]

-

Enzyme: this compound Oxidase (GOX)

-

Reaction: this compound + O₂ → Glyoxylate + H₂O₂

The H₂O₂ produced is a reactive oxygen species and is detoxified by catalase, another peroxisomal enzyme.[6][9]

Further Metabolism of Glyoxylate

Glyoxylate is then transaminated to the amino acid glycine (B1666218). This glycine molecule is subsequently transported to the mitochondria, where two molecules of glycine are converted to one molecule of serine, releasing CO₂ and NH₃ in the process.[6][9][10] The serine is then transported back to the peroxisome and converted to glycerate, which finally returns to the chloroplast to be phosphorylated to 3-PGA, thus completing the cycle.[5]

Quantitative Data on this compound Metabolism

The efficiency of the photorespiratory pathway is determined by the kinetic properties of its enzymes and the concentrations of its intermediates. The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | Vmax | Organism |

| Phosphothis compound Phosphatase (PGP) | 2-Phosphothis compound | 1 mM | - | Human Erythrocytes[14] |

| 2-Phosphothis compound | 20-70 µM | - | Arabidopsis thaliana | |

| This compound Oxidase (GOX) | This compound | 0.38 mM | 55 µmol/min/mg | Spinach |

| This compound | 0.2 mM | - | Pea |

Note: Km and Vmax values can vary depending on the specific experimental conditions (pH, temperature, etc.) and the purity of the enzyme preparation.

Table 2: Typical Concentrations of Photorespiratory Intermediates in C3 Plants

| Metabolite | Concentration (nmol/g fresh weight) | Condition |

| This compound | ~200-400 | Ambient CO₂ |

| Increases significantly | Low CO₂ / High O₂ | |

| Glyoxylate | ~10-30 | Ambient CO₂ |

| Glycine | ~1000-2000 | Ambient CO₂ |

| Serine | ~1500-3000 | Ambient CO₂ |

Note: Metabolite concentrations are highly dynamic and can change rapidly in response to environmental conditions such as light intensity, CO₂ and O₂ levels.

Experimental Protocols for Studying this compound in Photorespiration

A variety of experimental techniques are employed to investigate the role of this compound in photorespiration. Below are detailed methodologies for key experiments.

Quantification of this compound and Other Photorespiratory Intermediates by GC-MS

This protocol describes the extraction and analysis of polar metabolites, including this compound, from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction solvent: 80% (v/v) methanol, 20% (v/v) water, with an internal standard (e.g., ribitol)

-

Ultrapure water

-

Centrifuge

-

Vacuum concentrator (e.g., SpeedVac)

-

Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system

Procedure:

-

Harvesting and Quenching: Rapidly harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction:

-

Transfer a known weight of the frozen powder (e.g., 50-100 mg) to a microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent.

-

Vortex vigorously for 1 minute.

-

Incubate at 70°C for 15 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Phase Separation:

-

Transfer the supernatant to a new tube.

-

Add 500 µL of chloroform and 500 µL of ultrapure water.

-

Vortex and centrifuge at 4,000 x g for 5 minutes to separate the polar and non-polar phases.

-

-

Drying: Carefully collect the upper polar phase and dry it completely in a vacuum concentrator.

-

Derivatization:

-

Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30°C for 90 minutes with shaking.

-

Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.

-

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis. Identify and quantify metabolites based on their retention times and mass spectra compared to a standard library.

This compound Oxidase (GOX) Activity Assay

This spectrophotometric assay measures the activity of this compound oxidase by quantifying the production of H₂O₂.

Materials:

-

Plant tissue extract

-

Assay buffer: 0.1 M potassium phosphate buffer (pH 8.0)

-

Substrate solution: 0.1 M sodium this compound

-

Peroxidase (e.g., horseradish peroxidase)

-

Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/N,N-dimethylaniline)

-

Spectrophotometer

Procedure:

-

Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and clarify the extract by centrifugation. Determine the total protein concentration of the extract.

-

Assay Reaction:

-

In a microplate well or cuvette, combine the assay buffer, peroxidase, and the chromogenic substrate.

-

Add a known amount of the plant protein extract.

-

Initiate the reaction by adding the sodium this compound substrate solution.

-

-

Measurement: Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of the colored product, and the amount of protein used in the assay.

Visualizing the Role of this compound in Photorespiration

Diagrams are essential for understanding the complex interplay of pathways and experimental procedures.

Caption: The photorespiratory pathway highlighting the central role of this compound.

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Conclusion

This compound is a pivotal metabolite in the photorespiratory pathway, acting as the substrate for a series of reactions that ultimately salvage a significant portion of the carbon lost through RuBisCO's oxygenase activity. Understanding the intricate details of this compound metabolism, from its enzymatic regulation to its transport across organelles, is fundamental for researchers in plant science and for professionals seeking to enhance crop productivity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into this essential, albeit complex, aspect of plant biology. Future research, including advanced metabolic flux analysis and the characterization of novel transporters and regulatory elements, will undoubtedly continue to illuminate the multifaceted role of this compound in photorespiration and its broader implications for plant growth and stress responses.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. scispace.com [scispace.com]

- 5. Quantification of Photorespiratory Intermediates by Mass Spectrometry-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay of Proton-Coupled this compound and D-Glycerate Transport into Chloroplast Inner Envelope Membrane Vesicles by Stopped-Flow Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photorespiration - Wikipedia [en.wikipedia.org]

- 9. Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration (Journal Article) | OSTI.GOV [osti.gov]

- 10. Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Photorespiratory Intermediates Under Transient Conditions by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Phosphothis compound phosphatase - Wikipedia [en.wikipedia.org]

The Discovery of the Glycolate Pathway in Algae: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the glycolate pathway, intimately linked with the process of photorespiration, represents a cornerstone in our understanding of algal carbon metabolism. This technical guide provides a comprehensive overview of the pivotal discoveries that led to the characterization of this metabolic route in unicellular green algae. We delve into the key experiments, present detailed methodologies for their replication, and consolidate the crucial quantitative data that underpinned these seminal findings. Through meticulously constructed diagrams, we visualize the metabolic pathway, experimental workflows, and the logical framework that guided early researchers. This document serves as an in-depth resource for professionals seeking to understand the foundational research and experimental approaches that unveiled the complexities of the this compound pathway in algae.

Introduction

The journey to uncover the this compound pathway in algae was driven by the observation that under certain conditions, photosynthetic organisms release glycolic acid. This phenomenon, now understood as a consequence of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), spurred investigations into the metabolic fate of this compound. Seminal work, primarily from the laboratory of N.E. Tolbert and his collaborators, established the presence of a metabolic pathway in unicellular green algae that salvages the carbon from phosphothis compound, a toxic byproduct of RuBisCO's oxygenase function.[1][2] This pathway, analogous to photorespiration in higher plants, involves a series of enzymatic reactions distributed across different cellular compartments.

This guide will revisit the critical experiments that were instrumental in this discovery, focusing on the evidence that confirmed the pathway's existence, the identification and characterization of its core enzymes, and the notable differences observed between the algal and higher plant this compound pathways.

Core Experimental Evidence

The confirmation of the this compound pathway in algae was established through three primary lines of experimental evidence:

-

Assimilation of Exogenous Radiolabeled this compound: Supplying algae with this compound-1-¹⁴C and tracing the label's incorporation into downstream metabolites provided direct evidence of a metabolic route for this compound utilization.[1][2]

-

Product-Precursor Relationship during Photosynthetic ¹⁴CO₂ Fixation: The kinetic analysis of ¹⁴C incorporation from ¹⁴CO₂ into this compound and its subsequent appearance in glycine (B1666218) and serine suggested a direct metabolic link between these compounds.[1][2]

-

Presence of Key Pathway Enzymes: The detection of specific activities for the enzymes known to catalyze the sequential steps of the this compound pathway in algal cell extracts solidified its existence.[1][2]

Key Enzymes of the Algal this compound Pathway

The following enzymes were identified as the core components of the this compound pathway in unicellular green algae:

-

P-glycolate Phosphatase: Catalyzes the dephosphorylation of 2-phosphothis compound (B1263510) to this compound.

-

This compound Dehydrogenase: Oxidizes this compound to glyoxylate (B1226380). In many green algae, this is a mitochondrial enzyme, unlike the peroxisomal this compound oxidase found in higher plants.[3]

-

L-glutamate:glyoxylate Aminotransferase: Transfers an amino group from glutamate (B1630785) to glyoxylate, forming glycine and α-ketoglutarate.

-

Serine Hydroxymethylase: Catalyzes the conversion of two molecules of glycine to one molecule of serine, with the release of CO₂ and NH₃.

-

Glycerate Dehydrogenase: Reduces hydroxypyruvate to D-glycerate.

Data Presentation: Quantitative Analysis of Key Findings

The following tables summarize the quantitative data from foundational studies on the this compound pathway in algae.

Table 1: Specific Activities of this compound Pathway Enzymes in Green Algae

| Enzyme | Organism | Specific Activity (µmoles/min/mg protein) | Reference |

| P-glycolate Phosphatase | Chlorella pyrenoidosa | 0.25 | [1][2] |

| This compound Dehydrogenase | Chlorella pyrenoidosa | 0.02 - 0.05 | [1][2] |

| L-glutamate:glyoxylate Aminotransferase | Chlorella pyrenoidosa | 0.20 | [1][2] |

| Serine Hydroxymethylase | Chlorella pyrenoidosa | 0.03 - 0.06 | [1][2] |

| Glycerate Dehydrogenase | Chlorella pyrenoidosa | 0.30 | [1][2] |

Note: The specific activities of this compound dehydrogenase and serine hydroxymethylase were reported to be 1/5 to 1/10 that of the other enzymes, suggesting they may be rate-limiting steps in the pathway.[1][2]

Table 2: Distribution of ¹⁴C in Metabolites after Photosynthetic ¹⁴CO₂ Fixation in Chlorella

| Time | Metabolite | % of Total ¹⁴C Fixed | Labeling Pattern | Reference |

| 5 seconds | This compound | Variable | C₂ > C₁ | [4][5] |

| 10 seconds | This compound | Variable | C₂ > C₁ | [4][5] |

| 12 seconds | Serine | Variable | 70-80% in carboxyl carbon | [4][5] |

| 10 minutes (Normal) | This compound | 30% | - | [4][5] |

| 10 minutes (Mn deficient) | This compound | 2% | - | [4][5] |

Table 3: Metabolism of Exogenous this compound-2-¹⁴C by Algae

| Alga | Incubation Time (minutes) | % Metabolism | Reference |

| Chlorella | 30 - 60 | 2 - 3% | [4][5] |

| Scenedesmus | 30 - 60 | 2 - 3% | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery of the this compound pathway in algae.

Preparation of Algal Cell-Free Extracts for Enzyme Assays

Objective: To obtain active enzymes from algal cells for in vitro activity measurements.

Protocol:

-

Harvesting Cells: Harvest late-log phase algal cultures by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Washing: Wash the cell pellet twice with cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

-

Cell Lysis: Resuspend the cell pellet in a minimal volume of extraction buffer. Disrupt the cells using one of the following methods:

-

Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension becomes translucent.

-

French Press: Pass the cell suspension through a pre-chilled French pressure cell at 10,000 - 15,000 psi.

-

-

Clarification: Centrifuge the crude lysate at 20,000 x g for 20 minutes at 4°C to remove cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins (the cell-free extract).

-

Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method such as the Bradford assay. The extract is now ready for enzyme activity assays.

¹⁴C-Labeling of Algae during Photosynthesis

Objective: To trace the flow of carbon from CO₂ into the intermediates of the this compound pathway.

Protocol:

-

Algal Culture: Use a dense culture of algae (e.g., Chlorella, Scenedesmus) in the logarithmic growth phase.

-

Photosynthesis Chamber: Place the algal suspension in a transparent, sealed chamber with a port for injecting the radiolabel. Illuminate the chamber to allow for active photosynthesis.

-

Introduction of ¹⁴CO₂: Generate ¹⁴CO₂ by adding a small amount of acid (e.g., lactic acid) to a solution of NaH¹⁴CO₃ in a sealed side-arm flask connected to the photosynthesis chamber. Inject the evolved ¹⁴CO₂ into the chamber.

-

Time-Course Sampling: At specific time intervals (e.g., 5s, 10s, 30s, 1min, 5min), rapidly withdraw a sample of the algal suspension and immediately quench the metabolic activity by dispensing it into a tube containing hot ethanol (B145695) (to a final concentration of 80%).

-

Extraction of Metabolites: Heat the ethanol-quenched samples at 80°C for 5-10 minutes to complete the extraction of soluble metabolites.

-

Clarification: Centrifuge the samples to pellet the cell debris. The supernatant contains the radiolabeled metabolites.

-

Analysis: Analyze the extracted metabolites using paper or thin-layer chromatography and autoradiography to separate and identify the ¹⁴C-labeled compounds.

Paper Chromatography of ¹⁴C-Labeled Metabolites

Objective: To separate and identify the radiolabeled intermediates of the this compound pathway.

Protocol:

-

Sample Application: Spot a small, concentrated aliquot of the ethanolic extract onto the origin of a sheet of Whatman No. 1 chromatography paper.

-

Chromatography Tank: Prepare a chromatography tank with a suitable solvent system. For separating amino acids and organic acids, a common solvent system is n-butanol:acetic acid:water (4:1:5 v/v/v). Allow the atmosphere in the tank to become saturated with the solvent vapor.

-

Development: Place the chromatography paper in the tank and allow the solvent to ascend the paper for several hours or until the solvent front is near the top edge.

-

Drying: Remove the chromatogram from the tank and air-dry it in a fume hood.

-

Visualization:

-

Autoradiography: Expose the chromatogram to X-ray film for a period of days to weeks to visualize the radioactive spots.

-

Ninhydrin (B49086) Staining (for amino acids): Spray the chromatogram with a 0.2% ninhydrin solution in acetone (B3395972) and heat at 100°C for a few minutes to reveal the amino acids as purple spots.

-

-

Identification: Identify the separated compounds by comparing their Rf values (distance traveled by the compound / distance traveled by the solvent front) with those of known standards run on the same chromatogram.

-

Quantification: Elute the radioactive spots from the paper and quantify the radioactivity using a scintillation counter.

Enzyme Assays

General Principle: The activity of each enzyme is determined by measuring the rate of appearance of a product or disappearance of a substrate, typically using spectrophotometry.

Principle: The release of inorganic phosphate (B84403) from phosphothis compound is measured colorimetrically.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 10 mM phosphothis compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the algal cell-free extract.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).

-

Stopping the Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.

-

Phosphate Determination: Centrifuge to remove precipitated protein. Measure the inorganic phosphate in the supernatant using a colorimetric method, such as the molybdate-blue method.

-

Calculation: Calculate the specific activity based on the amount of phosphate released per unit time per milligram of protein.

Principle: The reduction of an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCIP) is monitored spectrophotometrically.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing 50 mM phosphate buffer (pH 7.5), 0.1 mM DCIP, and 1 mM KCN (to inhibit cytochrome oxidase).

-

Enzyme Addition: Add a known amount of the algal cell-free extract.

-

Substrate Addition: Initiate the reaction by adding 10 mM this compound.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm due to the reduction of DCIP.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of DCIP.

Principle: The formation of glycine is coupled to a reaction that can be monitored, or the disappearance of glyoxylate is measured. A common method involves a coupled assay with lactate (B86563) dehydrogenase.

Protocol (Coupled Assay):

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM L-glutamate, 0.2 mM NADH, and an excess of lactate dehydrogenase.

-

Enzyme Addition: Add a known amount of the algal cell-free extract.

-

Substrate Addition: Initiate the reaction by adding 5 mM glyoxylate. The α-ketoglutarate produced is transaminated back to glutamate by another aminotransferase present in the extract, consuming NADH in a reaction catalyzed by the added lactate dehydrogenase.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Calculation: Calculate the specific activity based on the molar extinction coefficient of NADH.

Principle: The conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate is monitored. A common assay measures the THF-dependent cleavage of serine to glycine and formaldehyde (B43269), with the formaldehyde being quantified colorimetrically.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 20 mM L-serine, and 2 mM tetrahydrofolate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the algal cell-free extract.

-

Incubation: Incubate at 37°C for a set time (e.g., 30 minutes).

-

Stopping the Reaction and Formaldehyde Detection: Stop the reaction by adding a solution of Nash reagent (containing ammonium (B1175870) acetate, acetic acid, and acetylacetone). This reagent reacts with the formaldehyde produced to form a colored product.

-

Spectrophotometric Measurement: After a further incubation period for color development, measure the absorbance at 412 nm.

-

Calculation: Calculate the specific activity using a standard curve prepared with known concentrations of formaldehyde.

Principle: The oxidation of NADH is monitored spectrophotometrically as hydroxypyruvate is reduced to glycerate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing 50 mM phosphate buffer (pH 7.0), 0.2 mM NADH.

-

Enzyme Addition: Add a known amount of the algal cell-free extract.

-

Substrate Addition: Initiate the reaction by adding 5 mM hydroxypyruvate.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH.

Visualizations

This compound Pathway in Algae

Caption: The this compound pathway in unicellular green algae.

Experimental Workflow for ¹⁴C-Labeling Studies

Caption: Workflow for tracing carbon flow using ¹⁴CO₂.

Logical Framework for Pathway Discovery

Caption: Logical progression of the discovery of the this compound pathway.

Conclusion

The discovery of the this compound pathway in algae was a pivotal achievement in plant and algal physiology. Through a series of meticulous experiments involving radiotracer studies, enzyme assays, and careful analysis of metabolic intermediates, researchers were able to piece together this essential carbon-salvaging pathway. The methodologies outlined in this guide provide a blueprint of the foundational work that continues to inform our understanding of algal metabolism and its response to environmental conditions. For researchers and professionals in drug development, a thorough comprehension of these fundamental pathways and the experimental techniques used to elucidate them is invaluable for identifying potential metabolic targets and developing novel biotechnological applications.

References

- 1. This compound pathway in green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Pathway in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound pathway in algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Pathway in Algae - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of Glycolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolic acid, the smallest of the α-hydroxy acids (AHAs), is a widely utilized compound in dermatology and cosmetics due to its significant biochemical effects on the skin. Its low molecular weight allows for effective penetration through the stratum corneum, where it exerts a range of actions including exfoliation, stimulation of dermal matrix components, and modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the biochemical properties of glycolic acid, with a focus on its mechanism of action, quantitative effects on key skin components, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin biology research.

Physicochemical Properties

Glycolic acid (hydroxyacetic acid) is a colorless, odorless, and hygroscopic crystalline solid. Its small molecular size is a key determinant of its biological activity, facilitating its penetration into the skin.[1]

| Property | Value | Reference |

| Chemical Formula | C₂H₄O₃ | [1] |

| Molecular Weight | 76.05 g/mol | [1] |

| Solubility | Highly soluble in water | [2] |

| pKa | 3.83 | [2] |

Mechanism of Action in Skin

Glycolic acid's effects on the skin are multifaceted, involving actions on both the epidermis and the dermis.

Epidermal Effects

-

Exfoliation: Glycolic acid weakens the cohesion between corneocytes in the stratum corneum by disrupting the intercellular bonds.[[“]][4] This leads to an accelerated shedding of dead skin cells, resulting in a smoother skin texture.[[“]]

-

Keratinocyte Proliferation: It stimulates the proliferation of basal keratinocytes.[5] This is mediated through the activation of the acid-sensitive Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which leads to ATP release and subsequent cell proliferation.[5][6]

Dermal Effects

-

Stimulation of Extracellular Matrix Synthesis: Glycolic acid significantly stimulates the synthesis of key components of the dermal extracellular matrix (ECM), including collagen and hyaluronic acid.[7][8] This action contributes to its anti-aging properties by improving skin firmness and hydration.

Quantitative Data

The following tables summarize the quantitative effects of glycolic acid on various biochemical parameters.

Table 1: Effect of Glycolic Acid on Collagen Synthesis in Human Dermal Fibroblasts

| Glycolic Acid Concentration | Treatment Duration | Method | % Increase in Collagen Synthesis (relative to control) | Reference |

| 10⁻⁶ M | 24 hours | PICP EIA | Dose-dependent increase | [9] |

| 10⁻⁵ M | 24 hours | PICP EIA | Dose-dependent increase | [9] |

| 10⁻⁴ M | 24 hours | PICP EIA | Dose-dependent increase | [9] |

| 75 µg/mL | 24 hours | Northern Blot | 11 ± 6.7% (increase in procollagen (B1174764) α1(I) mRNA) | [12] |

Table 2: Enzyme Inhibition by Glycolic Acid

| Enzyme | Inhibition Type | IC₅₀ | Kᵢ | Reference |

| Lipase (B570770) | Competitive | 17.29 ± 0.14 mM | 19.61 ± 0.26 mM | [13] |

| Tyrosinase | Mixed-type | 83 ± 14 µM | - | [14] |

Table 3: Percutaneous Absorption of Glycolic Acid in Human Skin (in vitro)

| Glycolic Acid Concentration | pH | Application Duration | % of Applied Dose in Viable Skin | % of Applied Dose in Receptor Fluid | Reference |

| 4% | 2.0 | 24 hours | 13.46 ± 7.44% | 12.22 ± 9.03% | |

| 4% | 3.8 | 24 hours | 2.23 ± 1.51% | 1.42 ± 0.77% |

Signaling Pathways

Glycolic acid modulates several key signaling pathways in skin cells.

TRPV1 Activation Pathway

Glycolic acid activates the TRPV1 channel in keratinocytes, leading to increased proliferation.

NF-κB Inhibition Pathway

Glycolic acid can suppress UVB-induced inflammation by inhibiting the NF-κB signaling pathway.

Experimental Protocols

Assessment of Fibroblast Proliferation (MTT Assay)

This protocol is used to determine the effect of glycolic acid on the proliferation of human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Glycolic acid stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed human dermal fibroblasts into 96-well plates at a density of 5 x 10³ cells/well in DMEM with 10% FBS and incubate overnight.

-

Replace the medium with fresh DMEM containing various concentrations of glycolic acid (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).[9] Include a vehicle control.

-

Incubate the cells for 24 hours.[9]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Cell proliferation is expressed as a percentage of the control.

Quantification of Collagen Synthesis (PICP ELISA)

This protocol measures the amount of newly synthesized type I collagen by quantifying the procollagen type I C-terminal propeptide (PICP) released into the cell culture medium.

Materials:

-

Human dermal fibroblasts

-

DMEM with 10% FBS

-

Glycolic acid stock solution

-

PICP ELISA kit

-

24-well plates

-

Microplate reader

Procedure:

-

Culture human dermal fibroblasts in 24-well plates until confluent.

-

Replace the medium with serum-free DMEM containing various concentrations of glycolic acid.

-

Incubate for 24 hours.[9]

-

Collect the cell culture supernatant.

-

Perform the PICP ELISA according to the manufacturer's instructions. A general procedure involves: a. Adding the culture supernatant to antibody-coated microplate wells. b. Incubating to allow PICP to bind. c. Washing the wells. d. Adding a secondary antibody conjugated to an enzyme. e. Incubating and washing. f. Adding a substrate that produces a colorimetric signal. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

Calculate the concentration of PICP from a standard curve.

Analysis of Collagen mRNA Expression (Northern Blot)

This protocol is used to determine the effect of glycolic acid on the expression of type I collagen mRNA in human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts

-

DMEM with 10% FBS

-

Glycolic acid stock solution

-

RNA extraction kit

-

Formaldehyde, formamide, MOPS buffer

-

Nylon membrane

-

Radioactively labeled cDNA probe for procollagen α1(I)

-

Hybridization buffer

-

Phosphorimager or X-ray film

Procedure:

-

Culture human dermal fibroblasts and treat with glycolic acid (e.g., 75 µg/mL) for 24 hours.[12]

-

Extract total RNA from the cells using a commercial kit.

-

Separate the RNA by size using denaturing agarose gel electrophoresis.

-

Transfer the RNA from the gel to a nylon membrane.

-

Prehybridize the membrane in hybridization buffer.

-

Hybridize the membrane with a radioactively labeled cDNA probe specific for procollagen α1(I) mRNA overnight at 42°C.[12]

-

Wash the membrane to remove unbound probe.

-

Detect the radioactive signal using a phosphorimager or by exposing the membrane to X-ray film.

-

Quantify the band intensity and normalize to a housekeeping gene (e.g., GAPDH).

Conclusion

Glycolic acid exhibits a wide range of biochemical properties that underpin its efficacy in various dermatological applications. Its ability to modulate epidermal turnover, stimulate the synthesis of crucial dermal components like collagen and hyaluronic acid, and influence key cellular signaling pathways highlights its role as a potent bioactive molecule. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of skin science and therapeutic applications of glycolic acid. A thorough understanding of these biochemical principles is essential for optimizing its use and developing novel formulations for improved skin health.

References

- 1. [PDF] Human skin explant model for the investigation of topical therapeutics | Semantic Scholar [semanticscholar.org]

- 2. Production of recombinant human procollagen type I C-terminal propeptide and establishment of a sandwich ELISA for quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Increased in vivo collagen synthesis and in vitro cell proliferative effect of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Glycolic Acid on Human Dermal Fibroblasts: Increased Collagen Synthesis and Inhibition of MMP-2/9 -Proceedings of the SCSK Conference | Korea Science [koreascience.kr]

- 10. Glycolic acid modulation of collagen production in human skin fibroblast cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synapse.koreamed.org [synapse.koreamed.org]

- 12. The inhibitory kinetics and mechanism of glycolic acid on lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and h… [ouci.dntb.gov.ua]

The Enzymatic Machinery of Glycolate Metabolism: A Technical Guide for Researchers

An In-depth Exploration of the Enzymes Governing Glycolate Synthesis and Degradation, Their Kinetics, and Experimental Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of metabolic pathways is paramount. This compound metabolism, a key process in photoautotrophs and of clinical relevance in humans, is orchestrated by a sophisticated network of enzymes. This technical guide provides a detailed overview of the core enzymes involved in the synthesis and degradation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways.

I. This compound Synthesis: The Photorespiratory Pathway

In photosynthetic organisms, the primary route for this compound synthesis is the photorespiratory pathway, also known as the C2 cycle. This pathway is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).

A. Key Enzymes in this compound Formation

The synthesis of this compound from Ribulose-1,5-bisphosphate (RuBP) involves two key enzymatic steps primarily occurring within the chloroplast.

-

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO): This bifunctional enzyme catalyzes the initial step of both carbon fixation and photorespiration.[1] In the presence of O₂, RuBisCO oxygenates RuBP to produce one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of 2-phosphothis compound (B1263510) (2-PG).[2][3] This oxygenation reaction is the entry point into the photorespiratory pathway. The partitioning between the carboxylase and oxygenase activities of RuBisCO is a critical determinant of photosynthetic efficiency.[4]

-

2-Phosphothis compound Phosphatase (PGLP): The 2-PG produced by RuBisCO is a potent inhibitor of several Calvin cycle enzymes.[5] PGLP rapidly dephosphorylates 2-PG to this compound and inorganic phosphate (B84403) (Pi), thereby detoxifying the chloroplast and committing carbon to the photorespiratory pathway.[6][7] PGLP requires divalent cations, such as Mg²⁺, for its activity.[8]

B. Pathway Visualization: this compound Synthesis

Caption: Initial steps of this compound synthesis in the chloroplast.

II. This compound Degradation: A Multi-Organelle Process

The this compound produced in the chloroplast is transported to the peroxisome and subsequently to the mitochondrion for further processing. The degradation of this compound involves a series of enzymatic reactions that ultimately salvage a portion of the carbon lost during photorespiration.

A. The Core Photorespiratory Degradation Pathway

This pathway involves the coordinated action of enzymes located in the peroxisome and mitochondrion.

-

Peroxisomal Reactions:

-

This compound Oxidase (GOX): Upon transport into the peroxisome, this compound is oxidized by GOX to glyoxylate (B1226380) and hydrogen peroxide (H₂O₂).[9][10] GOX is a flavoprotein that uses FMN as a cofactor.[11] The H₂O₂ produced is detoxified by catalase.

-

Serine:Glyoxylate Aminotransferase (SGAT) and Glutamate (B1630785):Glyoxylate Aminotransferase (GGAT): Glyoxylate is then transaminated to glycine (B1666218). This can be catalyzed by SGAT, which uses serine as the amino donor to produce hydroxypyruvate, or by GGAT, which uses glutamate to produce α-ketoglutarate.[11][12]

-

-

Mitochondrial Reactions:

-

Glycine Decarboxylase Complex (GDC): Two molecules of glycine are transported into the mitochondrion. The GDC, a multi-enzyme complex, catalyzes the oxidative decarboxylation of one glycine molecule to CO₂, NH₃, and a methylene (B1212753) group (-CH₂-), which is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[13][14]

-

Serine Hydroxymethyltransferase (SHMT): The 5,10-methylenetetrahydrofolate then donates the methylene group to a second molecule of glycine, forming serine.[15]

-

-

Return to the Peroxisome and Chloroplast:

-

Hydroxypyruvate Reductase (HPR): Serine returns to the peroxisome, where it can be used by SGAT. The hydroxypyruvate produced by SGAT is reduced to glycerate by HPR, using NADH as the reductant.[6][9]

-

Glycerate Kinase (GLYK): Glycerate is then transported back to the chloroplast, where it is phosphorylated by GLYK to 3-PGA, which can re-enter the Calvin cycle.[4][16]

-

B. Alternative Degradation Pathways

While photorespiration is the primary route for this compound degradation in plants, other pathways exist in various organisms.

-

The Glycerate Pathway: In some bacteria, glyoxylate can be converted to glycerate through the action of glyoxylate carboligase and tartronic semialdehyde reductase.[2]

-

Glyoxylate Carboligase (Tartronate-semialdehyde synthase): This enzyme catalyzes the condensation of two molecules of glyoxylate to form tartronate (B1221331) semialdehyde and CO₂.[17]

-

Tartronic Semialdehyde Reductase (TSR): TSR then reduces tartronate semialdehyde to D-glycerate.[2][18]

-

-

Human this compound Metabolism: In humans, this compound is primarily metabolized in the liver.[19]

-

This compound Oxidase (GOX): As in plants, GOX oxidizes this compound to glyoxylate.[20]

-

Alanine:Glyoxylate Aminotransferase (AGT) and Glyoxylate Reductase/Hydroxypyruvate Reductase (GR/HPR): Glyoxylate can be converted to glycine by AGT or reduced back to this compound by GR/HPR.[15] Defects in these enzymes can lead to the accumulation of glyoxylate, which is then oxidized to oxalate, a key component of kidney stones.[15]

-

C. Pathway Visualization: this compound Degradation

Caption: The multi-organelle pathway of this compound degradation (Photorespiration).

III. Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of key enzymes involved in this compound metabolism. These values can vary depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of this compound Synthesis Enzymes

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (units) | Reference(s) |

| RuBisCO (oxygenase) | Various Plants | RuBP | 20-50 | Varies | N/A |

| O₂ | 200-400 | Varies | N/A | ||

| PGLP | Spinach Leaves | 2-Phosphothis compound | 20-70 | Varies | [8][21] |

Table 2: Kinetic Parameters of this compound Degradation Enzymes

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| This compound Oxidase (GOX) | Human Liver | This compound | 220-6000 | 1.1 | [3] |

| Glyoxylate | 15000 | 0.4 | [3] | ||

| Hydroxypyruvate Reductase (HPR) | Cucumber Cotyledons | Hydroxypyruvate | 62 | 525 | [6] |

| Glyoxylate | 5700 | - | [6] | ||

| M. extorquens AM1 | Hydroxypyruvate | 100 | - | [9] | |

| Glyoxylate | 1500 | - | [9] | ||

| Serine:Glyoxylate Aminotransferase (SGAT) | Spinach Leaves | Glyoxylate | 150 | 1-2 | [11] |

| L-Serine | 2000-3000 | 1-2 | [11] | ||

| Glycine Decarboxylase Complex (GDC) | Pea Leaf Mitochondria | Glycine | - | - | [22] |

| H-protein | 2.2 | - | [22] | ||

| Tartronic Semialdehyde Reductase (TSR) | Ustilago maydis | D-Glycerate | 17700 | - | [2] |

| L-Glycerate | 123200 | - | [2] | ||

| Tartronic semialdehyde | 190 | - | [2] | ||

| Glycerate Kinase (GLYK) | Maize Leaves | D-Glycerate | 120 | - | [23] |

| L-Glycerate | 1500 | - | [23] |

IV. Experimental Protocols

Detailed methodologies are crucial for the accurate study of enzyme kinetics and function. Below are representative protocols for key enzymes in this compound metabolism.

A. Assay for this compound Oxidase (GOX) Activity

This assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).

-

Principle: GOX oxidizes this compound to glyoxylate, producing H₂O₂. In the presence of HRP, H₂O₂ oxidizes a substrate like o-dianisidine, leading to a measurable change in absorbance.

-

Reagents:

-

Protein extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.3, with protease inhibitors).

-

Assay buffer: 0.1 M potassium phosphate buffer (pH 8.3), 10 µg/ml HRP, 0.4 mM o-dianisidine, 10 mM sodium this compound.

-

-

Procedure:

-

Extract total protein from the tissue of interest using the extraction buffer.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

-

In a microplate well, mix a known amount of protein extract with the assay buffer.

-

Monitor the increase in absorbance at 440 nm over time using a microplate reader.

-

Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of GOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute.

-

B. Assay for Phosphothis compound Phosphatase (PGLP) Activity

This can be a coupled assay or a direct measurement of phosphate release.

-

Principle (Coupled Assay): The this compound produced by PGLP is used as a substrate by GOX in a subsequent reaction, which is then measured as described above.[13]

-

Principle (Phosphate Release): The inorganic phosphate (Pi) released from 2-phosphothis compound is quantified using a colorimetric method, such as the Malachite Green assay.

-

Reagents (Phosphate Release):

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

-

Substrate: 2-phosphothis compound.

-

Malachite Green reagent.

-

-

Procedure (Phosphate Release):

-

Incubate the enzyme sample with the assay buffer and 2-phosphothis compound at a constant temperature.

-

Stop the reaction at various time points by adding the Malachite Green reagent.

-

Measure the absorbance at ~650 nm.

-

Create a standard curve using known concentrations of Pi to determine the amount of phosphate released.

-

C. Assay for Serine:Glyoxylate Aminotransferase (SGAT) Activity

This is a coupled enzyme assay that measures the formation of hydroxypyruvate.

-

Principle: SGAT produces hydroxypyruvate from serine and glyoxylate. The hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR), a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[1]

-

Reagents:

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5).

-

Substrates: L-serine, glyoxylate.

-

Coupling enzyme: Hydroxypyruvate reductase (HPR).

-

Cofactor: NADH.

-

-

Procedure:

-

In a cuvette, combine the assay buffer, L-serine, glyoxylate, NADH, and HPR.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of NADH oxidation is proportional to the SGAT activity.

-

D. Workflow for Enzyme Kinetic Analysis

Caption: A generalized workflow for determining enzyme kinetic parameters.

V. Conclusion

The enzymes involved in this compound synthesis and degradation form a highly integrated and regulated metabolic network. A thorough understanding of their individual properties, kinetics, and interplay is essential for researchers in plant biology aiming to enhance photosynthetic efficiency and for those in the biomedical field developing therapies for metabolic disorders such as primary hyperoxaluria. The data and protocols presented in this guide serve as a foundational resource for further investigation into this critical area of metabolism.

References

- 1. Spectrophotometric Assays for Measuring Photorespiratory Glutamate:Glyoxylate and Serine:Glyoxylate Aminotransferase Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis | PLOS One [journals.plos.org]

- 3. Active Site and Loop 4 Movements within Human this compound Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification and characterization of hydroxypyruvate reductase from the facultative methylotroph Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural, kinetic, and renaturation properties of an induced hydroxypyruvate reductase from Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serine: glyoxylate, alanine:glyoxylate, and glutamate:glyoxylate aminotransferase reactions in peroxisomes from spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and Glyoxylate Metabolism by Isolated Peroxisomes or Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The glycine decarboxylase system: a fascinating complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Glycerate kinase - Wikipedia [en.wikipedia.org]

- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bmrservice.com [bmrservice.com]

- 21. Mechanism of phosphothis compound phosphatase. Studies of hydrolysis and transphosphorylation, substrate analogs, and sulfhydryl inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glycine decarboxylase multienzyme complex. Purification and partial characterization from pea leaf mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Gatekeepers of Photorespiration: A Technical Guide to Chloroplast Glycolate Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crucial role of glycolate transporters in chloroplasts, central players in the photorespiratory pathway. Understanding the function and mechanism of these transporters is paramount for efforts to engineer more efficient photosynthesis and enhance crop yields. This document details the key transporters identified to date, their kinetic properties, the experimental protocols for their characterization, and the known regulatory networks that govern their activity.

Introduction: The Photorespiratory Conundrum and the Need for Transport

Photorespiration is a metabolic pathway that recycles 2-phosphothis compound (B1263510) (2-PG), a toxic byproduct of the oxygenase activity of RuBisCO.[1][2] This pathway is essential for C3 plants but comes at a significant energetic cost, releasing previously fixed CO2 and consuming ATP and reducing equivalents. The entire process is highly compartmentalized, spanning the chloroplast, peroxisome, and mitochondria, necessitating a sophisticated network of metabolite transporters to shuttle intermediates between these organelles.[3][4]

Within the chloroplast, the dephosphorylation of 2-PG yields this compound, which must be exported to the peroxisome for further processing.[3][4] Conversely, glycerate, a later product of the photorespiratory cycle, is imported back into the chloroplast to be re-phosphorylated and re-enter the Calvin-Benson cycle.[3][4] The proteins mediating this critical this compound/glycerate exchange across the chloroplast envelope are the primary focus of this guide.

Key Chloroplast this compound Transporters

Two primary transporters have been identified as essential for this compound export from the chloroplast in Arabidopsis thaliana and other plants: PLASTIDIAL this compound/GLYCERATE TRANSLOCATOR 1 (PLGG1) and BILE ACID:SODIUM SYMPORTER FAMILY 2 (BASS2), also known as BASS6.

PLGG1: The Canonical this compound/Glycerate Antiporter

PLGG1 was the first core photorespiratory transporter to be molecularly identified, a discovery aided by transcript co-expression analysis which showed its genes were co-regulated with known photorespiratory enzymes.[3][5] It functions as an antiporter, exchanging this compound produced in the chloroplast for glycerate generated in the peroxisome.[3][4] Loss-of-function plgg1 mutants exhibit a classic photorespiratory phenotype, including stunted growth and chlorosis under ambient CO2 conditions, which is alleviated in high CO2 environments.[3][6] These mutants accumulate high levels of this compound and glycerate, confirming the role of PLGG1 in their transport.[3]

BASS6: A Unidirectional this compound Transporter

BASS6 was later identified as another key player in this compound export from the chloroplast.[7] Unlike PLGG1, BASS6 is a unidirectional transporter and does not appear to transport glycerate.[7] Double mutants of plgg1 and bass6 show a more severe photorespiratory phenotype than either single mutant, indicating that these two transporters work in concert to facilitate the high flux of this compound out of the chloroplast during photorespiration.[7][8]

Quantitative Data on Transporter Function

The following tables summarize the available quantitative data on the kinetic properties of chloroplast this compound transporters. It is important to note that detailed kinetic characterization of reconstituted plant membrane transporters can be challenging, and data is often derived from studies on isolated chloroplasts or heterologous expression systems.

| Transporter | Substrate | Apparent K_m_ | V_max_ | Organism/System | Reference |

| This compound Transporter | This compound | 0.1 - 0.3 mM | 100 - 200 µmol · (mg Chl)⁻¹ · h⁻¹ | Spinach Chloroplasts | [9] |

| This compound Transporter | D-Glycerate | 0.1 - 0.4 mM | 100 - 200 µmol · (mg Chl)⁻¹ · h⁻¹ | Pea Chloroplasts | [6] |

Note: The data above is from studies on isolated chloroplasts before the molecular identification of PLGG1 and BASS6, and thus represents the combined activity of the transporters present in the chloroplast envelope.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize chloroplast this compound transporters.

Chloroplast Isolation from Leaf Tissue

This protocol describes a general method for isolating intact and biochemically active chloroplasts, a prerequisite for in vitro transport assays and subcellular fractionation.

Materials:

-

Isolation Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

-

Percoll Gradient Solutions: 40% and 80% (v/v) Percoll in isolation buffer.

-

Spinach or pea leaves.

-

Blender, cheesecloth, centrifuge, and refrigerated centrifuge tubes.

Procedure:

-

Homogenize 20-30 g of fresh, turgid leaves in 100 mL of ice-cold isolation buffer using a blender with short bursts (3 x 5 seconds).[10][11]

-

Filter the homogenate through four layers of cheesecloth into a chilled beaker.[10]

-

Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.[11]

-

Gently resuspend the pellet in a small volume of isolation buffer.

-

Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (40% on top of 80%).

-

Centrifuge the gradient at 2,500 x g for 10 minutes at 4°C.[11]

-

Intact chloroplasts will band at the 40%/80% interface. Carefully collect this band.

-

Wash the intact chloroplasts by diluting them in isolation buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of isolation buffer and store on ice.

In Vitro Transport Assay using Reconstituted Proteoliposomes

This protocol allows for the direct measurement of transport activity of a specific transporter protein reconstituted into artificial lipid vesicles.

Materials:

-

Purified transporter protein (e.g., PLGG1, BASS6).

-

E. coli polar lipids.

-

Detergent (e.g., n-octyl-β-D-glucopyranoside).

-

Bio-Beads SM-2.

-

Internal and external buffer solutions with desired substrate concentrations.

-

Radiolabeled substrate (e.g., [¹⁴C]-glycolate or [¹⁴C]-glycerate).

-

Syringe-end filters (0.22 µm).

Procedure:

-

Liposome Preparation: Solubilize E. coli polar lipids in the internal buffer containing the desired counter-exchange substrate (for antiporters) and detergent.[12]

-

Reconstitution: Mix the purified transporter protein with the solubilized lipids. The protein-to-lipid ratio needs to be optimized for each transporter.[12]

-

Detergent Removal: Remove the detergent by incubation with Bio-Beads SM-2. This will lead to the formation of proteoliposomes with the transporter integrated into the membrane.[12]

-

Transport Assay:

-

Equilibrate the proteoliposomes to the desired temperature.

-

Initiate the transport by adding the external buffer containing the radiolabeled substrate.

-

At specific time points, stop the transport by rapidly filtering the proteoliposomes through a syringe-end filter and washing with ice-cold stop buffer.

-

Measure the radioactivity retained on the filter using liquid scintillation counting.

-

-

Data Analysis: Plot the uptake of the radiolabeled substrate over time. Determine initial transport rates and calculate kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

Subcellular Localization using Transient Expression in Protoplasts

This method is used to visualize the localization of a transporter protein within the cell by fusing it to a fluorescent protein and expressing it transiently in plant protoplasts.

Materials:

-

Plasmid construct containing the transporter-fluorescent protein fusion gene (e.g., PLGG1-GFP).

-

Arabidopsis thaliana cell suspension culture or young leaves.

-

Enzyme solution: 1-1.5% (w/v) cellulase (B1617823) R10, 0.2-0.4% (w/v) macerozyme R10 in a mannitol-based buffer.[1][13]

-

PEG-calcium transfection solution.

-

W5 solution for washing.

-

Confocal laser scanning microscope.

Procedure:

-

Protoplast Isolation: Digest plant material with the enzyme solution to remove the cell wall and release protoplasts.[1][13]

-

Purification: Purify the protoplasts by washing and centrifugation.[1]

-

Transfection: Incubate the protoplasts with the plasmid DNA in the presence of the PEG-calcium solution to facilitate DNA uptake.[13]

-

Incubation: Incubate the transfected protoplasts in the dark for 12-24 hours to allow for gene expression.

-

Microscopy: Observe the protoplasts using a confocal laser scanning microscope. The localization of the fluorescent signal from the fusion protein will reveal the subcellular compartment where the transporter is targeted. Co-localization with known organelle markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) can confirm the location.[14]

Signaling Pathways and Regulation

The expression of genes encoding photorespiratory enzymes, including the this compound transporters, is tightly regulated and coordinated with photosynthesis.

Light and Metabolic Regulation

The transcription of photorespiratory genes, including PLGG1, is strongly induced by light.[15] This ensures that the machinery to handle the products of photorespiration is in place when photosynthesis is active. Additionally, certain photorespiratory metabolites are thought to act as signaling molecules. For instance, glycine (B1666218) and serine have been shown to influence the expression of several photorespiratory genes.[15]

Gene Co-expression Network

Co-expression analysis has been a powerful tool in identifying components of the photorespiratory pathway.[3][16] The genes encoding PLGG1 and other photorespiratory enzymes are often found in the same co-expression modules, suggesting they are under the control of a common regulatory network. This network likely involves transcription factors that respond to light and metabolic signals to coordinate the expression of the entire pathway.

Visualizations

Photorespiratory Pathway and Transporter Function

Caption: The central role of PLGG1 and BASS6 in the photorespiratory pathway.

Experimental Workflow for Transporter Characterization

Caption: A typical experimental workflow for characterizing a chloroplast transporter.

Logical Relationship of this compound Transporters

Caption: The synergistic roles of PLGG1 and BASS6 in photorespiration.

References

- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological evidence for plasticity in this compound/glycerate transport during photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile Acid Sodium Symporter BASS6 Can Transport this compound and Is Involved in Photorespiratory Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isolation of chloroplasts - Cell Fractionation | Laboratory Methodology [biocyclopedia.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Protocol for purifying and reconstituting a vacuole membrane transporter Ypq1 into proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. Photorespiration: regulation and new insights on the potential role of persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Glycolate Accumulation Under Photorespiratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Under conditions of high light, high temperatures, and low CO2 concentrations, RuBisCO fixes O2 instead of CO2, producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the toxic two-carbon compound, 2-phosphoglycolate (B1263510) (2-PG). The photorespiratory pathway, also known as the C2 cycle, serves to salvage the carbon from 2-PG and convert it back into 3-PGA, which can re-enter the Calvin-Benson cycle. A key intermediate in this pathway is this compound. The accumulation of this compound and its subsequent oxidation product, glyoxylate (B1226380), can have significant impacts on cellular metabolism and signaling. This technical guide provides an in-depth overview of this compound accumulation under photorespiratory conditions, including the core biochemical pathways, experimental protocols for its quantification, and the associated signaling events.

The Photorespiratory Pathway and this compound Metabolism

The photorespiratory pathway is a complex series of reactions distributed across three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

-

Chloroplast: The pathway begins in the chloroplast when RuBisCO oxygenates Ribulose-1,5-bisphosphate (RuBP) to form 2-phosphothis compound (2-PG). 2-PG is rapidly dephosphorylated by 2-phosphothis compound phosphatase (PGP) to produce this compound.[1] this compound is then exported from the chloroplast to the peroxisome.

-

Peroxisome: In the peroxisome, this compound is oxidized to glyoxylate by this compound oxidase (GOX), a reaction that consumes O2 and produces hydrogen peroxide (H2O2).[2] H2O2 is a reactive oxygen species (ROS) and is detoxified by catalase. Glyoxylate is then aminated to form the amino acid glycine (B1666218).

-

Mitochondrion: Glycine is transported into the mitochondria, where two molecules of glycine are converted to one molecule of serine by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). This step releases CO2 and NH3.

-

Return to the Peroxisome and Chloroplast: Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate by hydroxypyruvate reductase (HPR). Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase (GLYK) to form 3-PGA, thus completing the cycle.

Key Enzymes in this compound Metabolism

-

This compound Oxidase (GOX): A peroxisomal enzyme that catalyzes the oxidation of this compound to glyoxylate, with the concomitant production of H2O2. Its activity is a critical control point in the photorespiratory pathway.

-

Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR): Primarily located in the peroxisome, this enzyme catalyzes the NADH-dependent reduction of hydroxypyruvate to D-glycerate.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a hallmark of photorespiratory stress, particularly in mutants with impaired photorespiratory pathway enzymes.

| Plant Species/Mutant | Condition | This compound Fold Increase (vs. Wild Type) | Reference |

| Arabidopsis thaliana hpr1-1 | Normal Air, 5 weeks old | ~12 | [3] |

| Zea mays go1 | Shift from high CO2 to normal air (6 h) | 7 | [4] |

| Zea mays go1 | Shift from high CO2 to normal air (25 h) | 11 | [4] |

| Arabidopsis thaliana ggt1 | Air-grown | 6 (glyoxylate) | [5] |

Enzyme Kinetics Data

Understanding the kinetic properties of the enzymes involved in this compound metabolism is crucial for modeling and manipulating the photorespiratory pathway.

Table 2: Kinetic Parameters of this compound Oxidase (GOX)

| Organism | Substrate | Km (mM) | Vmax or kcat | Reference |

| Arabidopsis thaliana (recombinant GOX) | This compound | 0.22 - 0.30 | 180 - 204 min-1 (kcat) | [5] |

| Spinach | This compound | 0.38 | - | |

| Human | This compound | 0.14 | - |

Table 3: Kinetic Parameters of Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR)

| Organism | Substrate | Km (mM) | Reference |

| Klebsiella pneumoniae | Glycerol | 12.5 | [6] |

| Zea mays (Glycerate Kinase) | D-Glycerate | 0.12 | [7] |

| Zea mays (Glycerate Kinase) | L-Glycerate | 1.5 | [7] |

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for plant metabolite profiling.[8][9][10][11][12]

1. Metabolite Extraction: a. Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue. d. Vortex vigorously for 1 minute and then incubate on ice for 20 minutes, with intermittent vortexing. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new microfuge tube. This fraction contains the polar metabolites, including this compound.

2. Derivatization: a. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). b. To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 90 minutes with shaking. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation of hydroxyl and carboxyl groups. Incubate at 37°C for 30 minutes with shaking.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (example):

- Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.

- Injector Temperature: 250°C.

- Oven Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions (example):

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 50-600. d. Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard (e.g., ribitol) added during the extraction step.

Protocol 2: Spectrophotometric Assay of this compound Oxidase (GOX) Activity

This assay is based on the H2O2-dependent oxidation of a chromogenic substrate.

1. Protein Extraction: a. Homogenize 100-200 mg of plant tissue in 1 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, 1 mM EDTA, 1% PVP). b. Centrifuge at 12,000 x g for 15 minutes at 4°C. c. Collect the supernatant containing the crude protein extract. d. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Activity Assay: a. The reaction mixture (1 mL total volume) contains:

- 50 mM potassium phosphate buffer (pH 8.0)

- 0.1 mM FMN (flavin mononucleotide)

- 0.5 mM 4-aminoantipyrine

- 2 mM phenol

- 5 U/mL horseradish peroxidase b. Add 20-50 µL of the crude protein extract to the reaction mixture. c. Initiate the reaction by adding 10 µL of 1 M this compound. d. Monitor the increase in absorbance at 515 nm for 5-10 minutes using a spectrophotometer. The rate of color development is proportional to the GOX activity. e. Calculate the specific activity as µmol of H2O2 produced per minute per mg of protein.

Protocol 3: Spectrophotometric Assay of Glycerate Dehydrogenase (GDH) Activity

This assay measures the NADH-dependent reduction of hydroxypyruvate to glycerate.[13]

1. Protein Extraction: a. Follow the same procedure as for the GOX activity assay.

2. Activity Assay: a. The reaction mixture (1 mL total volume) contains:

- 100 mM potassium phosphate buffer (pH 7.0)

- 0.2 mM NADH b. Add 20-50 µL of the crude protein extract to the reaction mixture and incubate for 2-3 minutes to record any background NADH oxidation. c. Initiate the reaction by adding 10 µL of 100 mM hydroxypyruvate. d. Monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the GDH activity. e. Calculate the specific activity as µmol of NADH oxidized per minute per mg of protein using an extinction coefficient for NADH of 6.22 mM-1cm-1.

Signaling Pathways and Logical Relationships

Photorespiratory Pathway and H2O2 Generation

The oxidation of this compound in the peroxisome is a major source of cellular H2O2, which acts as a signaling molecule.

Caption: Photorespiratory H2O2 production and signaling.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from plant tissue.

Caption: Workflow for this compound quantification.

This compound and Glyoxylate as Potential Signaling Molecules